molecular formula C9H13Cl2N3 B2637005 (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1357354-71-2

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2637005
CAS No.: 1357354-71-2
M. Wt: 234.12
InChI Key: VFHXQIUZVUXLMV-XCUBXKJBSA-N
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Description

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the construction of the imidazopyridine core followed by the introduction of the ethanamine side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethanamine group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazopyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industry, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridine Derivatives: Other compounds with the imidazopyridine core.

    Ethanamine Derivatives: Compounds with similar side chains.

Uniqueness

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride might be unique in its specific combination of the imidazopyridine core and the ethanamine side chain, which could confer distinct biological activities or chemical properties.

Properties

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHXQIUZVUXLMV-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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